![molecular formula C38H34N2O4 B613434 Fmoc-Dap(Mtt)-OH CAS No. 654670-89-0](/img/structure/B613434.png)
Fmoc-Dap(Mtt)-OH
Overview
Description
Fmoc-Dap(Mtt)-OH is an organic compound that has been widely used in scientific research, particularly in the field of peptide synthesis. It is a derivative of the amino acid dipeptide, L-Dap (Diaminopropionic acid). Fmoc-Dap(Mtt)-OH is a highly versatile compound, with a wide range of applications in organic synthesis, peptide synthesis, and protein chemistry.
Scientific Research Applications
Biomedical Applications
Fmoc-Dap(Mtt)-OH is used in the creation of peptide-based hydrogels (PHGs) . These PHGs are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . They are used as drug delivery systems and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-Dap(Mtt)-OH based hydrogels have shown potential in tissue engineering . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Bio-Templating
Fmoc-Dap(Mtt)-OH can be used in bio-templating . The self-assembling properties of Fmoc-modified amino acids and short peptides make them ideal for creating bio-inspired structures .
Optical Applications
The unique properties of Fmoc-Dap(Mtt)-OH and its derivatives can be harnessed for optical applications . The self-assembled structures can exhibit unique optical properties, making them suitable for use in various optical devices .
Drug Delivery
Fmoc-Dap(Mtt)-OH is used in the development of drug delivery systems . The self-assembled structures can encapsulate drugs and deliver them to specific locations in the body .
Catalytic Applications
The self-assembled structures created using Fmoc-Dap(Mtt)-OH can be used in catalysis . These structures can act as catalysts or support for catalysts in various chemical reactions .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)39-24-35(36(41)42)40-37(43)44-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35,39H,24-25H2,1H3,(H,40,43)(H,41,42)/t35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZDBCVDBMWMAM-DHUJRADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dap(Mtt)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.